molecular formula C17H13N7O2 B2542137 6-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide CAS No. 2034226-91-8

6-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide

Cat. No.: B2542137
CAS No.: 2034226-91-8
M. Wt: 347.338
InChI Key: NEPCQPOCIPLJQD-UHFFFAOYSA-N
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Description

6-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a pyrimidine ring with a triazolopyridazine moiety, making it a valuable candidate for various biological and chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome and yield of these reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

6-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may act as an inhibitor by blocking the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide is unique due to its combination of a pyrimidine ring with a triazolopyridazine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

6-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7O2/c1-26-16-8-14(18-9-19-16)17(25)21-12-4-2-3-11(7-12)13-5-6-15-22-20-10-24(15)23-13/h2-10H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPCQPOCIPLJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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